molecular formula C12H14ClNO2 B1474864 1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid CAS No. 1699072-13-3

1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid

Cat. No.: B1474864
CAS No.: 1699072-13-3
M. Wt: 239.7 g/mol
InChI Key: DHRAWTIJLJIIOI-UHFFFAOYSA-N
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Description

“1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid” is a chemical compound . It is related to azetidines, which are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Azetidines can be synthesized through various methods. Some of the most important developments in recent years include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .


Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various synthetic routes and methodologies for azetidine derivatives, highlighting their potential in chemical synthesis. The practical asymmetric preparation of azetidine-2-carboxylic acid showcases efficient syntheses from inexpensive chemicals, emphasizing the construction of the azetidine ring and the use of optically active alpha-methylbenzylamine as a chiral auxiliary (Couty, Evano, Vargas-Sanchez, & Bouzas, 2005). Another study presents the synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines via asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition, achieving high yield and stereocontrol, which demonstrates the versatility of azetidine derivatives in synthesizing complex molecular structures (Marichev et al., 2019).

Peptide Synthesis and Modification

Azetidine derivatives are utilized in peptide synthesis and modification due to their conformational constraints, which are analogues of phenylalanine. These compounds can be debenzylated cleanly and incorporated into tripeptides, showcasing their importance in developing novel peptides with specific biological activities (Couty, Evano, & Rabasso, 2003). Furthermore, the synthesis of azetidine-2-carboxylic acid analogs with various heteroatomic side chains offers tools for studying peptide activity's influence on conformation (Sajjadi & Lubell, 2008).

Antibacterial Applications

Azetidine derivatives have shown potential in antimicrobial activities. The synthesis and evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one revealed promising antibacterial activities against various bacterial strains, highlighting the potential of azetidine-based compounds in developing new antibacterial agents (Chopde, Meshram, & Pagadala, 2012). Another study focused on novel azetidine lincosamides, exploring structure-activity relationships within the series and indicating the versatility of azetidine derivatives in antibiotic development (O'Dowd et al., 2008).

Mechanism of Action

In terms of pharmacokinetics, the properties of azetidines can vary widely depending on their specific structure and functional groups. Factors such as solubility, stability, and permeability can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

As for the environmental factors, they can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of the compound .

Safety and Hazards

The safety data sheet for a related compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to wear personal protective equipment/face protection when handling .

Future Directions

Azetidines and their derivatives continue to attract major attention in organic synthesis due to their unique properties and potential applications . Future research may focus on developing new synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .

Properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8-2-3-9(11(13)4-8)5-14-6-10(7-14)12(15)16/h2-4,10H,5-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRAWTIJLJIIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CC(C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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